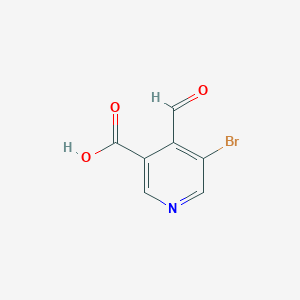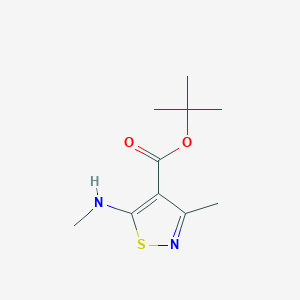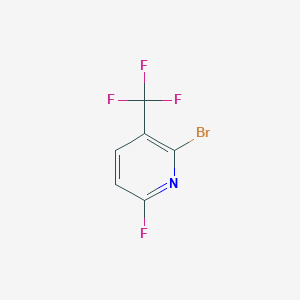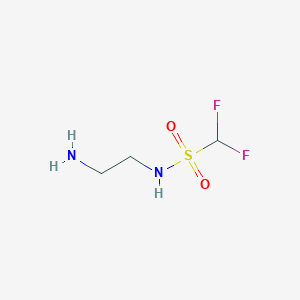
tert-butyl1-(2-aminoethyl)-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms The tert-butyl group is attached to the nitrogen atom of the carbamate, and the aminoethyl group is attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate typically involves the reaction of an imidazole derivative with tert-butyl chloroformate and an aminoethyl group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate can undergo oxidation reactions, where the aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Imines, amides
Reduction: Primary amines
Substitution: Various substituted imidazole derivatives
科学的研究の応用
Chemistry: tert-Butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a probe to investigate biological pathways involving imidazole-containing compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its imidazole ring is a common motif in many biologically active molecules.
Industry: In the industrial sector, tert-butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate can be used in the production of polymers, coatings, and other materials that require specific chemical properties imparted by the imidazole ring and carbamate group.
作用機序
The mechanism of action of tert-butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. The aminoethyl group can enhance the compound’s binding affinity and specificity for its target.
類似化合物との比較
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Di-tert-butyl ethane-1,2-diylbis((2-aminoethyl)carbamate)
Comparison: tert-Butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. In contrast, similar compounds with piperazine or ethane backbones may exhibit different reactivity and biological activity. The imidazole ring’s ability to participate in hydrogen bonding and metal coordination makes it particularly valuable in medicinal chemistry and enzyme studies.
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
tert-butyl 1-(2-aminoethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8-6-13(5-4-11)7-12-8/h6-7H,4-5,11H2,1-3H3 |
InChIキー |
MPXPQZLMYKHGOE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CN(C=N1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


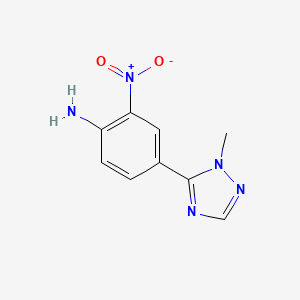


![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)

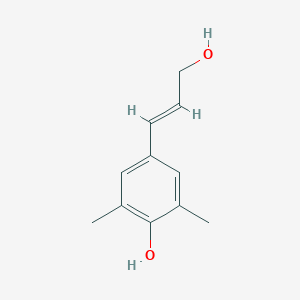


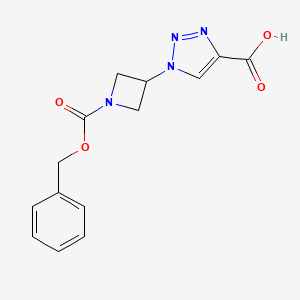
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)
